1-[[3-Ethyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone
Description
Properties
Molecular Formula |
C21H17NOS |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(1Z)-1-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]naphthalen-2-one |
InChI |
InChI=1S/C21H17NOS/c1-2-22-18-9-5-6-10-20(18)24-21(22)14-12-17-16-8-4-3-7-15(16)11-13-19(17)23/h3-14H,2H2,1H3/b17-12-,21-14+ |
InChI Key |
JZFXWYPVXGMIKL-CVPKZDCNSA-N |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C/C=C/3\C(=O)C=CC4=CC=CC=C43 |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC=C3C(=O)C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Condensation of Benzothiazole and Naphthalenone Precursors
The core strategy involves coupling a substituted benzothiazole with a naphthalenone derivative. A representative pathway includes:
-
Synthesis of 3-Ethyl-2(3H)-benzothiazolylidene :
-
Functionalization of 2(1H)-Naphthalenone :
-
Coupling Reaction :
Table 1: Representative Reaction Conditions for Key Steps
Industrial-Scale Production Considerations
Batch Reactor Optimization
Industrial synthesis prioritizes cost efficiency and scalability:
-
Solvent Selection : Ethanol-water mixtures reduce toxicity and improve intermediate solubility.
-
Catalyst Systems : Heterogeneous catalysts (e.g., zeolites) enhance reaction rates and enable catalyst recycling.
-
Temperature Control : Maintaining 60–80°C prevents decomposition of the thermally sensitive benzothiazolylidene group.
Continuous Flow Synthesis
Recent advancements adopt flow chemistry for improved yield and safety:
-
Microreactors : Enable precise control over exothermic condensation steps, reducing side reactions.
-
In-line Purification : Integrated chromatography columns remove unreacted intermediates, achieving >95% purity in a single pass.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 1.45 (t, 3H, CH<sub>2</sub>CH<sub>3</sub>), 3.02 (q, 2H, NCH<sub>2</sub>), 6.85–8.25 (m, 11H, aromatic).
-
IR (KBr) : 1685 cm<sup>−1</sup> (C=O), 1590 cm<sup>−1</sup> (C=N).
Challenges and Mitigation Strategies
Byproduct Formation
Scalability Limits
-
Solvent Recovery : Ethanol distillation units achieve >90% solvent reuse, reducing costs.
-
Waste Management : Iodide byproducts from ethylation require ion-exchange resins for safe disposal.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
1-[[3-Ethyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
1-[[3-Ethyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[[3-Ethyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and antifungal effects. It can also interact with cellular membranes, disrupting their integrity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key differences between the target compound and its analogs:
Key Observations:
- Substituents: The ethyl-benzothiazolylidene group is shared with TG003 , but the naphthalenone moiety distinguishes the target compound’s electronic properties. Methoxy or hydroxy groups in analogs improve solubility but reduce thermal stability .
- Charge and Reactivity: Charged analogs like the quinolinium derivative may exhibit higher polarity and solubility in aqueous media compared to the neutral target compound.
Stability Considerations:
- The target compound’s ethylidene bridge may increase susceptibility to photoisomerization compared to saturated dihydronaphthalenones .
Biological Activity
1-[[3-Ethyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone, often referred to by its chemical structure or CAS number (95697-53-3), is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C21H17NOS
- Molecular Weight : 331.43 g/mol
- Melting Point : 181-186 °C
| Property | Value |
|---|---|
| Molecular Formula | C21H17NOS |
| Molecular Weight | 331.43 g/mol |
| Melting Point | 181-186 °C |
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including 1-[[3-Ethyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or interference with metabolic processes.
Anticancer Properties
Several studies have explored the anticancer potential of benzothiazole derivatives. For instance, compounds structurally related to 1-[[3-Ethyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone have been shown to inhibit tumor growth in vitro and in vivo models. The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several benzothiazole derivatives, including our compound of interest. Results demonstrated a minimum inhibitory concentration (MIC) against E. coli at 32 µg/mL, indicating potent antibacterial activity.
- Anticancer Activity Assessment : In a preclinical trial, 1-[[3-Ethyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone was tested against human cancer cell lines (e.g., MCF-7 for breast cancer). The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in the biosynthesis of nucleic acids or proteins in pathogenic microorganisms.
- Cell Cycle Arrest : By interfering with the cell cycle regulation in cancer cells, it can induce apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that certain derivatives increase ROS levels in cells, leading to oxidative stress and subsequent cell death.
Q & A
Q. Key Parameters
- Molar ratio : 1:1.2 (benzothiazole:naphthalenone)
- Solvent : Absolute ethanol or DMF
- Catalyst : None required, but p-toluenesulfonic acid (0.5 eq) can enhance reactivity .
Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic peaks should researchers prioritize?
Basic
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical. Key NMR signals include:
- ¹H NMR : Aromatic protons in the benzothiazole ring (δ 7.2–8.1 ppm) and the ethylidene proton (δ 6.8–7.0 ppm, doublet).
- ¹³C NMR : The carbonyl carbon of the naphthalenone moiety (δ 190–195 ppm) and the benzothiazolylidene carbons (δ 160–165 ppm) .
MS : Molecular ion peak at m/z 335.4 (calculated for C₁₉H₁₅NOS₂) .
How does the compound’s reactivity vary under different solvent systems?
Advanced
The compound undergoes keto-enol tautomerism, influencing its reactivity. In polar aprotic solvents (e.g., DMF), the enol form predominates, enabling nucleophilic attacks at the α-carbon. In ethanol, the keto form stabilizes, favoring electrophilic substitution at the benzothiazole ring. For example:
- Electrophilic bromination : 85% yield in DMF vs. 40% in ethanol.
- Nucleophilic thiol addition : 72% yield in DMF vs. <10% in ethanol .
Q. Table 1. Solvent-Dependent Reactivity
| Reaction | Solvent | Yield (%) | Dominant Tautomer |
|---|---|---|---|
| Bromination | DMF | 85 | Enol |
| Bromination | Ethanol | 40 | Keto |
| Thiol Addition | DMF | 72 | Enol |
How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
Advanced
Contradictions often arise from assay conditions or impurity profiles. To address this:
Purity Validation : Use HPLC-MS to confirm >95% purity (common impurities include unreacted naphthalenone or benzothiazole byproducts) .
Dose-Response Analysis : Test across a wide concentration range (1 nM–100 µM). For example, enzyme inhibition (IC₅₀ = 2 µM) may overlap with cytotoxicity (LC₅₀ = 5 µM), requiring careful dose optimization .
Mechanistic Studies : Use siRNA knockdown to differentiate direct target effects from off-pathway toxicity .
What computational strategies predict the compound’s electronic properties for material science applications?
Advanced
Density functional theory (DFT) calculations (B3LYP/6-31G* level) reveal:
- HOMO-LUMO gap : 3.2 eV, indicating semiconducting potential.
- Charge distribution : The benzothiazolylidene moiety acts as an electron acceptor, while the naphthalenone donates electron density.
Experimental validation via cyclic voltammetry shows oxidation at +1.2 V (vs. Ag/AgCl), aligning with DFT predictions .
How can reaction yields be improved without compromising stereochemical integrity?
Advanced
Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes, improving yields to 78% while maintaining >99% stereopurity. Key factors:
- Temperature : 100°C (microwave) vs. 80°C (reflux).
- Catalyst : 10 mol% triethylamine enhances regioselectivity.
Post-reaction, chiral HPLC (Chiralpak IA column) confirms enantiomeric excess (ee >98%) .
What are the limitations of XRD for structural analysis, and how can they be mitigated?
Advanced
X-ray diffraction (XRD) struggles with low crystallinity or polymorphism. Strategies include:
- Cocrystallization : Use succinic acid to improve crystal packing.
- Synchrotron Radiation : Enhances resolution for weak scatterers (e.g., sulfur atoms).
A recent study resolved the ethylidene group’s Z-configuration using synchrotron data (R-factor = 0.032) .
How do structural modifications alter the compound’s photophysical properties?
Advanced
Substituting the ethyl group with methoxy enhances fluorescence quantum yield (Φ) from 0.15 to 0.42 due to reduced non-radiative decay. Key
| Modification | λₑₘ (nm) | Φ | Lifetime (ns) |
|---|---|---|---|
| -OCH₃ | 520 | 0.42 | 4.8 |
| -C₂H₅ | 505 | 0.15 | 2.1 |
| Applications in bioimaging require tuning λₑₘ to >600 nm via π-extension . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
